![molecular formula C23H30N2O3 B14315112 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid CAS No. 112360-07-3](/img/structure/B14315112.png)
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid is a synthetic organic compound with the molecular formula C23H31N2O3 It is characterized by the presence of a phenyldiazenyl group attached to a phenoxyundecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid typically involves a multi-step process:
Diazotization Reaction: The synthesis begins with the diazotization of aniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenol to form 4-[(E)-phenyldiazenyl]phenol.
Etherification: The 4-[(E)-phenyldiazenyl]phenol undergoes etherification with 11-bromoundecanoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenoxyundecanoic acids.
Scientific Research Applications
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Industry: Employed in the production of specialty chemicals and materials, including aromatic copolyesters.
Mechanism of Action
The mechanism of action of 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid involves its interaction with cellular components:
Comparison with Similar Compounds
Similar Compounds
Undecanoic Acid: A carboxylic acid with antifungal properties.
Phenoxyacetic Acid: An aromatic ether with various industrial applications.
4-[(E)-Phenyldiazenyl]phenol: A precursor in the synthesis of azo dyes and other compounds.
Uniqueness
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid is unique due to its combination of a long aliphatic chain with an aromatic azo group, providing distinct chemical and biological properties
Properties
CAS No. |
112360-07-3 |
|---|---|
Molecular Formula |
C23H30N2O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
11-(4-phenyldiazenylphenoxy)undecanoic acid |
InChI |
InChI=1S/C23H30N2O3/c26-23(27)14-10-5-3-1-2-4-6-11-19-28-22-17-15-21(16-18-22)25-24-20-12-8-7-9-13-20/h7-9,12-13,15-18H,1-6,10-11,14,19H2,(H,26,27) |
InChI Key |
SZOFGDSXVQPALP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
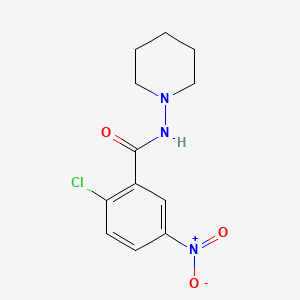
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
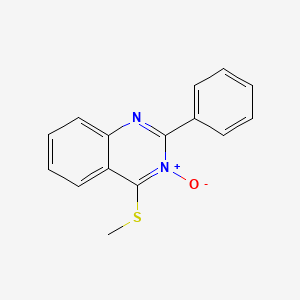
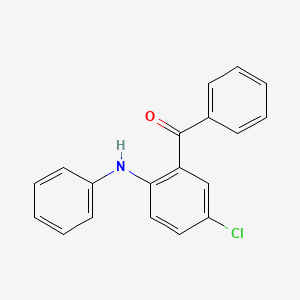
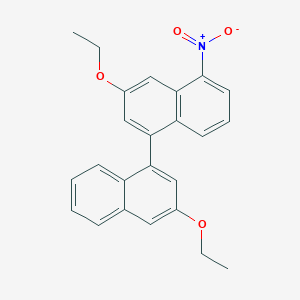



![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
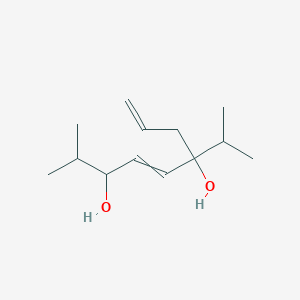
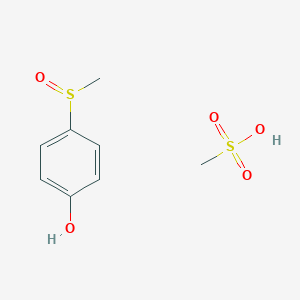
phosphoryl}propanoic acid](/img/structure/B14315106.png)
